- A process for the preparation of venlafaxine, India, , ,
Cas no 93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)
![1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl structure](https://fr.kuujia.com/scimg/cas/93413-77-5x500.png)
93413-77-5 structure
Nom du produit:1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
Numéro CAS:93413-77-5
Le MF:C15H23NO2
Mégawatts:249.34862446785
MDL:MFCD06658143
CID:61630
PubChem ID:9795857
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Propriétés chimiques et physiques
Nom et identifiant
-
- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)
- 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
- 1-[2-amino-1-(4-methoxyphenyl)ethyl]Cyclohexanol
- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)
- 1-2-Amino-1-(4-methoxyphenyl)ethylcyclohexanol
- D,L-N,N-Didesmethyl Venlafaxine
- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride
- 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol
- 2-(4-Methoxyphenyl)-2-(1-hydroxycyclohexyl)-ethylamine
- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)
- 2-(1-Hydroxy-1-cyclohexyl)-2-(4-methoxyphenyl)ethylamine
- Dinorvenlafaxine
- N,N-Didesmethylvenlafaxine
- 3235EO37UJ
- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-
- 1-(2-Amino-1-(4-methoxyphenyl)-ethyl)cyclohexanol hydrochloride
- Didesmethyl Venlafaxine, N,N-
- 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol
- N,N-Didesvenlafaxine
- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-[USP]
- (Discontinued) see M745032
- AKOS015994493
- 1-[2-amino-1-(p-methoxyphenyl)ethyl] cyclohexanol
- 2-Amino-1-(4-methoxyphenyl)ethyl] cyclohexanol acetate
- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-(USP IMPURITY)
- 1-(2-Amino-1-(p-methoxyphenyl)ethyl)cyclohexanol
- VENLAFAXINE HYDROCHLORIDE IMPURITY C (EP IMPURITY)
- Venlafaxine hydrochloride impurity C
- 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol
- Venlafaxine-N,N-didesmethyl
- 1-(2-Amino-1-(4-methoxy phenyl)ethyl)cyclohexanol
- NS00000348
- N,N-Didesmethylvenlafaxine, (+/-)-
- SCHEMBL637250
- MFCD07367622
- CS-0357626
- N,N-Didesmethyl Venlafaxine
- DTXSID50891440
- BDBM50010888
- 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol
- Venlafaxine hydrochloride impurity C [EP]
- 1-[2-Amino-1-(4-methoxy phenyl)ethyl]cyclohexanol
- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-(USP)
- A11704
- 1-[2-amino-1-(4-methoxyphenyl)ethyl] cyclohexanol
- 1246817-14-0
- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol hydrochloride
- CHEMBL98158
- 1-[2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol
- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-[USP IMPURITY]
- 93413-77-5
- CHEBI:83446
- DISCONTINUED. Please see A611968
- 1-[2-Amino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol (HCl)
- 1-(2-(Amino)-1-(4-methoxyphenyl)ethyl)cyclohexanol Hydrochloride
- Cyclohexanol, 1-(2-amino-1-(4-methoxyphenyl)ethyl)-
- 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol
- Q27156830
- UNII-3235EO37UJ
- VENLAFAXINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine- [USP]
- rac cis-Moxifloxacin-d4 Acyl Sulfate
- SS-3413
- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE- [USP IMPURITY]
- Venlafaxine EP Impurity C
- 1-[2-(Amino)-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride
- 1-(2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol
-
- MDL: MFCD06658143
- Piscine à noyau: 1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3
- La clé Inchi: SUQHIQRIIBKNOR-UHFFFAOYSA-N
- Sourire: OC1(CCCCC1)C(CN)C1C=CC(OC)=CC=1
Propriétés calculées
- Qualité précise: 249.17300
- Masse isotopique unique: 249.172878976g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 4
- Complexité: 243
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 55.5Ų
- Le xlogp3: 2.5
Propriétés expérimentales
- Couleur / forme: Le beurre
- Point d'ébullition: 394.6°Cat760mmHg
- Point d'éclair: 192.5°C
- Le PSA: 55.48000
- Le LogP: 3.13300
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-3413-20MG |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | >90% | 20mg |
£76.00 | 2023-04-20 | |
Axon Medchem | 1726-25 mg |
Dinorvenlafaxine |
93413-77-5 | 100% | 25mg |
€225.00 | 2023-07-10 | |
Alichem | A019118609-100g |
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol |
93413-77-5 | 95% | 100g |
$400.00 | 2023-08-31 | |
Axon Medchem | 1726-5mg |
Dinorvenlafaxine |
93413-77-5 | 100% | 5mg |
€75.00 | 2025-03-06 | |
A2B Chem LLC | AI66054-25g |
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | 97% | 25g |
$816.00 | 2024-04-19 | |
eNovation Chemicals LLC | D583276-25g |
1-(4-Methoxyphenyl)-2-aminoethyl cyclohexanol hydrochloride |
93413-77-5 | 98% | 25g |
$198 | 2025-02-25 | |
Key Organics Ltd | SS-3413-0.5G |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428296-100g |
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol |
93413-77-5 | 95+% | 100g |
¥2250.00 | 2024-04-24 | |
A2B Chem LLC | AI66054-5mg |
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | 100% | 5mg |
$138.00 | 2024-07-18 | |
A2B Chem LLC | AI66054-5g |
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | 97% | 5g |
$312.00 | 2024-04-19 |
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Copper, compd. with nickel Solvents: Methanol ; 8 h, 1.2 MPa, 45 °C
Référence
- Preparation of venlafaxine hydrochloride intermediate, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Aluminum chloride , Potassium borohydride Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1
1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1
Référence
- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanolJingxi Huagong Zhongjianti, 2009, 39(3), 45-46,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0.5 h, rt
1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt
1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C
1.4 Solvents: Water ; < 10 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt
1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5
1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt
1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C
1.4 Solvents: Water ; < 10 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt
1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5
Référence
- An improved process for the preparation of venlafaxine, India, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Ethanol , Water
Référence
- Preparation of 1-[α-(aminomethyl)benzyl]cycloalkanols, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: 1,4-Dioxane ; 20 - 40 bar, rt
Référence
- Preparation of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanolIP.com Journal, 2002, 2(8),,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrochloric acid , Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; cooled; 1 h, cooled
1.2 3 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C
1.2 3 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C
Référence
- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol formic acid salt, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 0 - 20 kg/cm2, rt → 40 °C; 7 - 12 h, 15 - 20 kg/cm2, 40 °C → 50 °C
Référence
- Process for the preparation of highly pure 1-[2-dimethylamino-(4-methoxyphenyl) ethyl]cyclohexanol hydrochloride, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium borohydride Catalysts: Nickel Solvents: Ethanol , Water ; 45 min, -15 - 70 °C
Référence
- Method for preparing amine from nitrile reduction, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt → -10 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt
Référence
- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as Venlafaxine intermediate, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Catalysts: Nickel dichloride , Potassium borohydride Solvents: Ethanol , Water ; 2 h, -15 - 70 °C
Référence
- Process for preparation of amines by reduction of nitriles, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Hydrogen , Potassium borohydride Catalysts: Nickel Solvents: Ethanol ; 5 h, 1 MPa, 20 - 30 °C
Référence
- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as antidepressant drug venlafaxine hydrochloride intermediate, China, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium Solvents: Methanol ; 2 MPa
1.2 Reagents: Acetic acid ; pH 1
1.2 Reagents: Acetic acid ; pH 1
Référence
- Preparation of venlafaxine by using fixed bed hydrogenation equipment, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide , Sodium borohydride Solvents: Dichloromethane , Water ; 2 h, rt
1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux
1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux
Référence
- Synthesis of venlafaxine hydrochlorideZhongguo Yiyao Gongye Zazhi, 2006, 37(6), 373-374,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 6 h, 3.5 bar, rt
Référence
- Process for preparation of O-desmethylvenlafaxine, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt
1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt
Référence
- Process for the preparation of phenethylamine derivatives using palladium-catalyzed hydrogenation as key step, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt
Référence
- A process for preparation of phenethylamine derivative, India, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, rt; 15 min, rt; reflux; reflux → rt
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Référence
- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Ammonia Solvents: tert-Butanol , Water ; rt → 10 °C
1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C
1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C
Référence
- Catalytic hydrogenation process for the conversion of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol into 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol using Raney nickel and a C1-4 alcohol solvent, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Vitride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 8 h, rt
Référence
- Synthesis of Venlafaxine HydrochlorideZhongguo Yiyao Gongye Zazhi, 2004, 35(10), 577-578,
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Raw materials
- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
- Methanesulfonic acid
- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Preparation Products
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Littérature connexe
-
Hanumantharayappa Bharathkumar,Chakrabhavi Dhananjaya Mohan,Shobith Rangappa,Taehee Kang,H. K. Keerthy,Julian E. Fuchs,Nam Hoon Kwon,Andreas Bender,Sunghoon Kim,Basappa,Kanchugarakoppal S. Rangappa Org. Biomol. Chem. 2015 13 9381
-
Yue Xing,Yaochun Yu,Yujie Men Environ. Sci.: Water Res. Technol. 2018 4 1412
93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl) Produits connexes
- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))
- 149289-30-5(rac N-Desmethyl Venlafaxine)
- 93413-44-6(S-Venlafaxine)
- 93413-69-5(D,L-Venlafaxine)
- 93413-46-8(R-Venlafaxine)
- 1996967-62-4(1-(5-bromopyridin-3-yl)-4-methoxybutane-1,3-dione)
- 2680665-76-1(benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate)
- 68107-82-4(S-Acebutolol)
- 2228216-76-8(5-(1-amino-3-hydroxypropan-2-yl)-4-bromo-2-methoxyphenol)
- 91240-06-1(1-azaspiro4.5decane-2,4-dione)
Fournisseurs recommandés
Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
